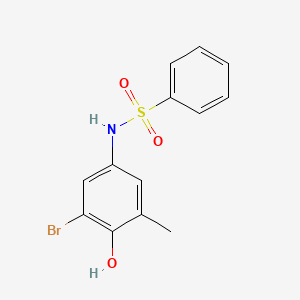

phosphinic acid](/img/structure/B5560808.png)

[2-(2-oxo-1-pyrrolidinyl)ethyl](1-piperidinylmethyl)phosphinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

- Synthesis Analysis : This compound has been synthesized through various methods. For instance, Jiao et al. (1994) reported the synthesis of 2-pyrrolidinylphosphinic acid, a related compound, using a one-pot reaction with high yield from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite (Jiao et al., 1994).

Molecular Structure Analysis

- Crystal Structures : Kuleshova and Khrustalev (2000) explored the molecular and crystal structures of related compounds, highlighting the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

- Quantum Mechanical Study : Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of a similar compound using quantum chemical methods, revealing various molecular properties (Devi et al., 2020).

Chemical Reactions and Properties

- Reaction with Carbon Nucleophiles : Brown et al. (1991) described the reaction of related compounds with carbon nucleophiles, providing insights into the chemical reactivity and synthesis of natural product alkaloids (Brown et al., 1991).

- Cleavage in Acidic Solutions : Boduszek et al. (2006) studied the cleavage of similar compounds in acidic solutions, shedding light on their stability and reactivity (Boduszek et al., 2006).

Physical Properties Analysis

- Spectroscopic Properties : Devi et al. (2020) analyzed the spectroscopic properties of a compound closely related to 2-(2-oxo-1-pyrrolidinyl)ethylphosphinic acid, providing insights into its physical characteristics (Devi et al., 2020).

Chemical Properties Analysis

- Aminophosphinic Acids : Boduszek et al. (2009) prepared new derivatives of aminophosphinic acids, which are structurally related, and studied their reactivity and properties (Boduszek & Goldeman, 2009).

These studies provide a comprehensive overview of the synthesis, structure, reactions, and properties of the compound 2-(2-oxo-1-pyrrolidinyl)ethylphosphinic acid and its related compounds.

Scientific Research Applications

Catalytic Processes and Synthesis Methodologies

- Hydroaminomethylation : A study demonstrated the use of pyrrole-substituted phosphine ligands in the hydroaminomethylation of 1-octene and piperidine, showing extremely high activities and selectivities. This process is indicative of the compound's potential in catalyzing reactions involving piperidine structures (Hamers et al., 2009).

- Quantum Chemical Investigation : Quantum-chemical calculations and thermodynamics parameters of derivatives of the compound have been explored, providing insights into electronic properties such as HOMO and LUMO energies and molecular densities. This research underscores its relevance in the study of molecular properties (Bouklah et al., 2012).

- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed [4 + 2] annulation process with N-tosylimines, showcasing the compound's utility in the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Molecular Properties and Pharmacotherapeutic Potential

- Spectroscopic Properties and Quantum Mechanical Study : The spectroscopic properties of a derivative, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various techniques, highlighting the compound's relevance in the study of molecular and electronic properties (Devi et al., 2020).

- Synthesis of Pyridyl- β -ketophosphonates : A study reported the synthesis of derivatives starting from triethyl phosphite, which further underscores the compound's versatility in the synthesis of biologically active substances and complexones (Wieszczycka et al., 2017).

properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)ethyl-(piperidin-1-ylmethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2O3P/c15-12-5-4-8-14(12)9-10-18(16,17)11-13-6-2-1-3-7-13/h1-11H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQPBNAJZAXGGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CP(=O)(CCN2CCCC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Oxopyrrolidin-1-yl)ethyl](piperidin-1-ylmethyl)phosphinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)

![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)

![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)

![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)

![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)

![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)